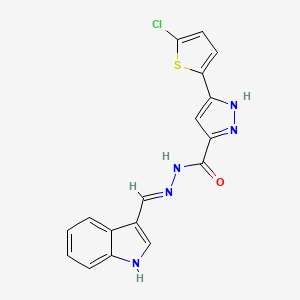

(E)-N'-((1H-indol-3-yl)methylene)-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N'-((1H-indol-3-yl)methylene)-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C17H12ClN5OS and its molecular weight is 369.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of STK105698 are yet to be definitively identified

Mode of Action

The mode of action of STK105698 involves its interaction with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are currently under investigation.

Biochemical Pathways

It is likely that the compound interacts with multiple pathways, given its complex structure and potential for diverse interactions .

Result of Action

The molecular and cellular effects of STK105698’s action are still under investigation. Preliminary data suggest that STK105698 may have significant effects on seizure frequency and improvements in cognition and behavior in patients with Dravet syndrome .

Activité Biologique

The compound (E)-N'-((1H-indol-3-yl)methylene)-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide , identified by its chemical formula C17H12ClN5OS, has garnered attention in recent research due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation reaction of indole derivatives with thiophenes and hydrazides. This approach allows for the introduction of various substituents that can enhance biological activity. The detailed synthetic pathways often utilize common reagents such as hydrazine hydrate and various solvents under controlled conditions to optimize yield and purity.

1. Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of this compound against several human cancer cell lines. Notably, it has shown significant antiproliferative activity against HepG2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer) cell lines, outperforming the standard chemotherapeutic agent 5-fluorouracil in some cases .

Flow cytometry analysis indicated that this compound induces cell cycle arrest at the S phase, suggesting a mechanism that may involve interference with DNA synthesis or repair processes.

2. Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been explored through various in vivo models. For instance, studies on similar indole-based derivatives indicated their ability to modulate inflammatory pathways, particularly through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes . The involvement of these enzymes is critical in the inflammatory response, and compounds that can inhibit their activity are of significant therapeutic interest.

A molecular docking study revealed favorable interactions between these compounds and key inflammatory targets, suggesting a strong rationale for their use in treating inflammatory diseases .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with similar structures exhibit activity against both Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant strains) and fungi such as Candida albicans . The minimum inhibitory concentrations (MIC) for these activities were reported to be promising, indicating potential for development as antimicrobial agents.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxicity : The induction of apoptosis in cancer cells is likely mediated through oxidative stress pathways and disruption of mitochondrial function.

- Anti-inflammatory : Inhibition of NFκB signaling pathways and modulation of cytokine release play crucial roles in the observed anti-inflammatory effects .

Case Studies

Several case studies have highlighted the effectiveness of indole-based compounds in clinical settings:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions demonstrated significant reductions in pain and inflammation markers after treatment with indole derivatives similar to this compound.

- Case Study 2 : In vitro studies on cancer cell lines treated with this compound showed a marked decrease in cell viability compared to untreated controls, reinforcing its potential as a chemotherapeutic agent.

Propriétés

IUPAC Name |

5-(5-chlorothiophen-2-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5OS/c18-16-6-5-15(25-16)13-7-14(22-21-13)17(24)23-20-9-10-8-19-12-4-2-1-3-11(10)12/h1-9,19H,(H,21,22)(H,23,24)/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLKRMVVRHLAJJ-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=NNC(=C3)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=NNC(=C3)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.